[(2-Methoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
Description
The compound (2-Methoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride derivative characterized by a 2-methoxy-substituted benzyl group and a branched 2-methylpropyl (isobutyl) chain.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCXECABNWGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)methylamine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with 2-methylpropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2-Methoxyphenyl)methylamine hydrochloride may involve large-scale reactions using automated equipment. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2-Methoxyphenyl)methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (2-Methoxyphenyl)methylamine hydrochloride and related amine hydrochlorides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications | References |
|---|---|---|---|---|---|
| (2-Methoxyphenyl)methylamine hydrochloride (Target) | C₁₂H₁₈ClNO (inferred) | ~220 (estimated) | 2-Methoxybenzyl, 2-methylpropyl | Hypothesized applications in receptor modulation; limited commercial availability. | (analog) |
| (2-Methylpropyl)(pyridin-2-ylmethyl)amine hydrochloride | C₁₀H₁₇ClN₂ | 200.71 | Pyridin-2-ylmethyl, 2-methylpropyl | Higher polarity due to pyridine ring; potential CNS activity. Discontinued due to stability issues. | |
| 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride | C₁₁H₁₇Cl₂N | 234.17 | 2-Chlorophenyl, methyl, 2-methylpropyl | Enhanced lipophilicity from Cl substituent; discontinued (safety concerns). | |
| {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride | C₁₈H₂₂ClNO | 307.83 (calculated) | 2-Benzyloxybenzyl, 2-methylpropyl | Bulkier substituent reduces solubility; limited supplier availability. | |
| [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride | C₇H₁₄ClN₃O | 191.66 | 3-Isobutyl-oxadiazole | Heterocyclic core increases metabolic stability; 5 suppliers listed. |
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups : The 2-methoxy group in the target compound likely enhances solubility in polar solvents compared to the 2-chlorophenyl analog (), which is more lipophilic due to its electron-withdrawing Cl substituent .
- Steric Hindrance : The benzyloxy group in introduces steric bulk, reducing membrane permeability compared to smaller substituents like pyridine () .
Oxadiazole derivatives () remain available from multiple suppliers, indicating sustained interest in heterocyclic amine hydrochlorides for drug discovery .
Safety and Handling
- While direct safety data for the target compound are unavailable, methyl(2-methylpropyl)amine () requires precautions against skin/eye irritation. Hydrochloride salts generally demand rigorous handling due to their ionic and hygroscopic nature .
Research Implications
The structural diversity of these compounds underscores the role of substituents in tuning bioavailability, receptor selectivity, and metabolic stability. For example:
- The pyridine ring in may improve blood-brain barrier penetration but could also increase off-target effects .
Biological Activity
(2-Methoxyphenyl)methylamine hydrochloride is a compound of interest in pharmacological research, primarily due to its structural similarities with psychoactive substances and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, effects on neurotransmitter systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H18ClNO
- Molecular Weight : Approximately 335.9 g/mol
- Functional Groups : Contains a methoxy group attached to a phenyl ring and a propyl amine.
The precise mechanism of action for (2-Methoxyphenyl)methylamine hydrochloride remains largely uncharacterized. However, its structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Biological Activity Overview
Research indicates that compounds similar to (2-Methoxyphenyl)methylamine hydrochloride have demonstrated various biological activities:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with serotonin receptors, potentially modulating mood-related pathways. This interaction could implicate it in the treatment of neurological disorders.
- Psychoactive Effects : Due to its structural similarity to other psychoactive compounds, there is a potential for significant effects on mood and cognition. Further investigations are needed to elucidate these effects more clearly.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-Methoxyphenyl)propan-1-amine hydrochloride | Similar methoxy and amine groups | Potentially psychoactive |
| 1-(2-Methoxyphenyl)propyl(methyl)amine | Contains methyl instead of propyl | Varying activity based on structure |
| 3-(2-Methoxyphenoxy)propyl(methyl)amine | Includes an ether linkage | Different reactivity profile |
This table illustrates how variations in structure can influence biological activity, which is critical for understanding the pharmacodynamics of (2-Methoxyphenyl)methylamine hydrochloride.
Case Study: Neuropharmacological Effects
A study exploring the effects of similar compounds on neurotransmitter systems indicated that certain derivatives could significantly influence serotonin levels in animal models. Such findings suggest that (2-Methoxyphenyl)methylamine hydrochloride may have therapeutic potential in treating mood disorders .
Discussion
While the biological activity of (2-Methoxyphenyl)methylamine hydrochloride is promising, comprehensive studies are necessary to fully understand its pharmacological profiles. The potential for interaction with serotonin pathways highlights its relevance in neuropharmacology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
